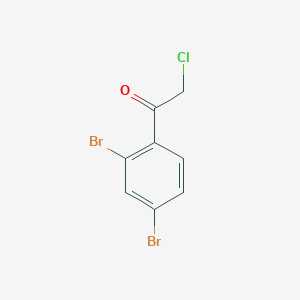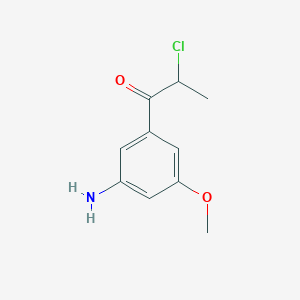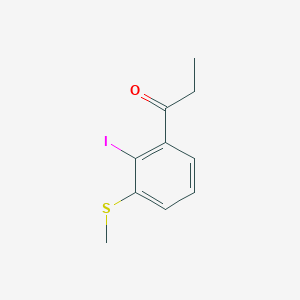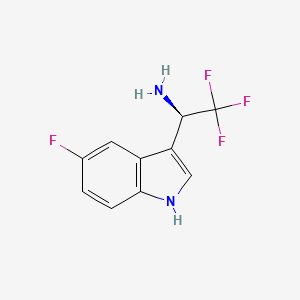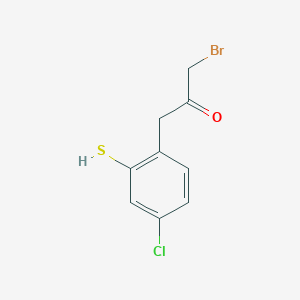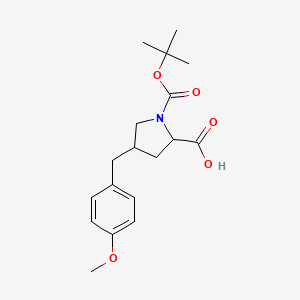
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl3O. It is a chlorinated ketone that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of multiple chlorine atoms and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one with chlorine gas under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine gas flow rate, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1-(2-chloro-3-(chloromethyl)phenyl)propan-2-ol.
Oxidation: Formation of 1-(2-chloro-3-(chloromethyl)phenyl)propanoic acid.
Applications De Recherche Scientifique
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of multiple chlorine atoms enhances its electrophilicity, making it a potent reagent for such interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(2-chlorophenyl)propan-2-one
- 1-Chloro-1-(3-chlorophenyl)propan-2-one
- 1-Chloro-1-(4-chlorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(2-chloro-3-(chloromethyl)phenyl)propan-2-one is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to similar compounds with fewer chlorine atoms. This increased reactivity makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propriétés
Formule moléculaire |
C10H9Cl3O |
|---|---|
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
1-chloro-1-[2-chloro-3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl3O/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |
Clé InChI |
DUMYCYBNRKMIQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1Cl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


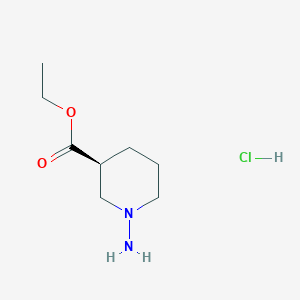
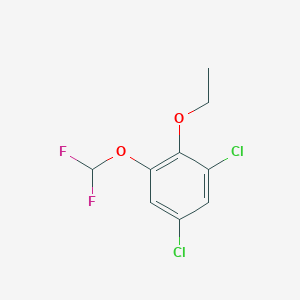
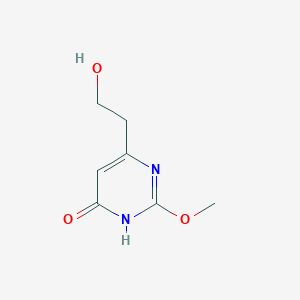
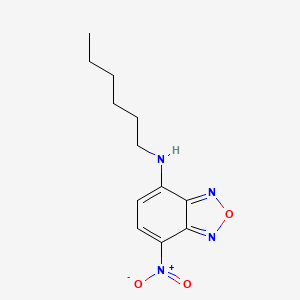
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
